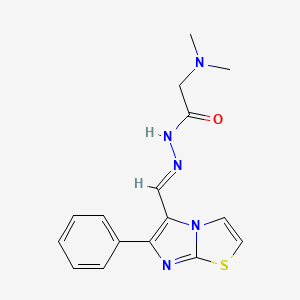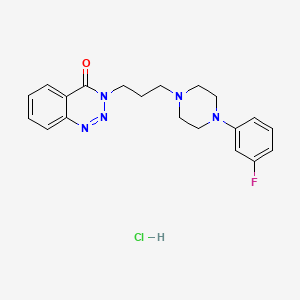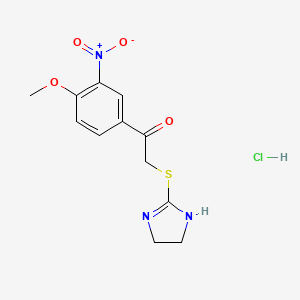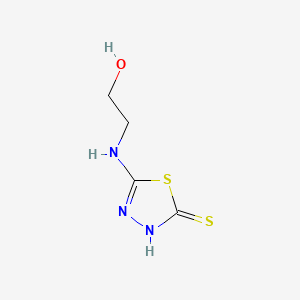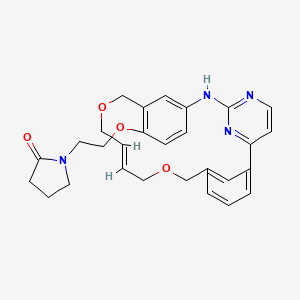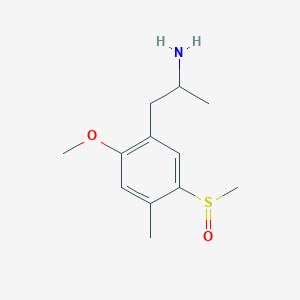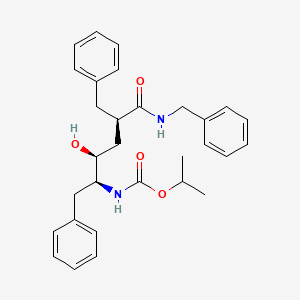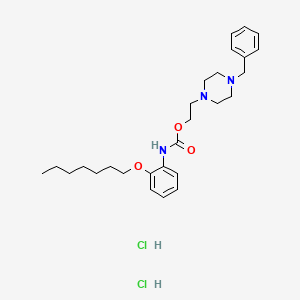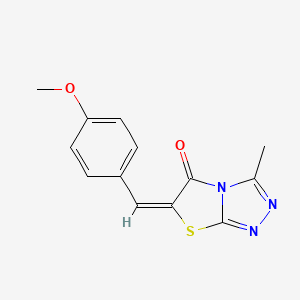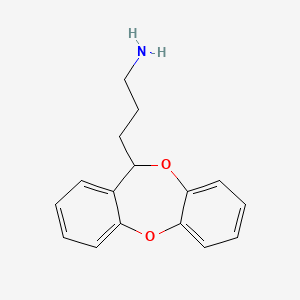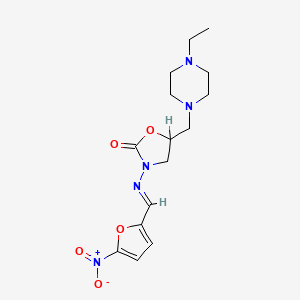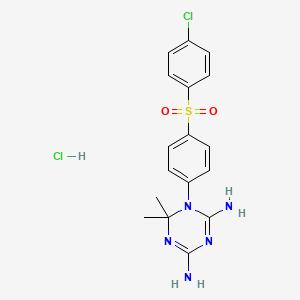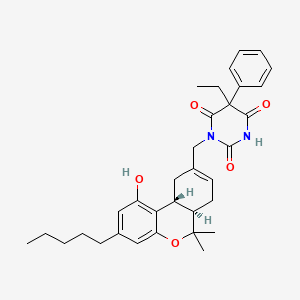
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial) is a complex organic compound It features a pyrimidinetrione core with various substituents, including ethyl, phenyl, and a dibenzo-pyran derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidinetrione core can be synthesized through the condensation of urea with malonic acid derivatives. The introduction of the ethyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. The dibenzo-pyran derivative is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
類似化合物との比較
Similar Compounds
Barbiturates: Similar in structure due to the pyrimidinetrione core.
Cannabinoids: Similar due to the dibenzo-pyran derivative.
Uniqueness
This compound is unique due to the combination of the pyrimidinetrione core with the dibenzo-pyran derivative, which may confer unique biological activities and chemical properties.
特性
CAS番号 |
189745-94-6 |
|---|---|
分子式 |
C33H40N2O5 |
分子量 |
544.7 g/mol |
IUPAC名 |
1-[[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H40N2O5/c1-5-7-9-12-21-18-26(36)28-24-17-22(15-16-25(24)32(3,4)40-27(28)19-21)20-35-30(38)33(6-2,29(37)34-31(35)39)23-13-10-8-11-14-23/h8,10-11,13-15,18-19,24-25,36H,5-7,9,12,16-17,20H2,1-4H3,(H,34,37,39)/t24-,25-,33?/m1/s1 |
InChIキー |
RMDFRCRQIOFMDZ-AAKKKFBHSA-N |
異性体SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
正規SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


